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SGC0946 at a Glance

The table below summarizes the core characteristics of SGC0946.

Property Description

Target DOT1L (Histone Lysine Methyltransferase) [1] [2]

Primary
Mechanism

Potent, selective, SAM-competitive inhibitor [1] [2]

Biochemical IC₅₀ 0.3 nM (cell-free assay) [1] [3]

Cellular IC₅₀ 2.6 nM (in A431 cells, reduction of H3K79me2) & 8.8 nM (in MCF10A cells) [1]
[3]

Key Selectivity Over 100-fold selective for DOT1L against panels of other HMTs and DNMT1 [1]
[3]
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SGC0946 functions by competing with the natural cofactor S-adenosylmethionine (SAM) for the substrate-

binding pocket of DOT1L [1] [2]. Structural biology studies have revealed that its binding induces a

significant conformational remodelling of the DOT1L catalytic site. The bulky para-tert-butylphenyl group

of SGC0946 is accommodated by large rearrangements of key residues (Thr139 and Tyr312) that form the

methyl transfer channel. This disrupts the catalytic integrity of DOT1L, effectively inhibiting its activity [2].

The addition of a bromine atom at the 7-position of the adenine-mimicking core (a key structural difference

from the earlier compound EPZ004777) allows SGC0946 to better exploit a hydrophobic cleft in the binding

pocket, contributing to its enhanced potency [2].

This DOT script illustrates the core mechanism of SCODOT1L inhibition:
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SGC0946 competes with the natural cofactor SAM for the DOT1L active site, thereby inhibiting H3K79

methylation and its downstream oncogenic effects.

Key Biological Effects and Therapeutic Applications
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Inhibition of DOT1L by SGC0946 leads to a range of downstream biological consequences, making it a

compelling therapeutic candidate, especially in combination regimens.

Cancer Model
Observed Effect of
SGC0946/DOT1L Inhibition

Key Findings & Combination

Neuroblastoma [4]
[5]

Synergistic reduction of tumor
growth with EZH2 inhibitor

(GSK343).

Induces ATF4-mediated ER stress, depletes
glutathione & amino acids. High

EZH2/DOT1L mRNA correlates with poor
patient survival.

Renal Cell
Carcinoma [6]

Increased autophagy activity &
promotion of mitochondria

fusion.

Occurs via AMPK/mTOR pathway by
epigenetically decreasing FXR expression.

MLL-Rearranged
Leukemia [1] [2]

Selective killing of cells with

MLL translocations.

Potently reduces H3K79me2, a key driver of

MLL-fusion leukemia.

Ovarian Cancer [7] Reduces cell proliferation;

functional cooperativity with
ERα signaling.

DOT1L is a core fitness factor in ERα+ cells.

Combined inhibition with anti-estrogens is
proposed as a strategy.

Experimental Protocols for Assessing DOT1L Inhibition

For researchers aiming to validate and utilize SGC0946 in experimental models, here are key methodologies

derived from the literature.

In Vitro Assessment of Inhibition

Cell Viability Assay: Treat cells (e.g., MOLM-13 leukemia cells, PEO1/PEO4 ovarian cancer cells)

with SGC0946 (typical working concentration range of 0.1-10 µM) for 72-96 hours. Assess viability
using resazurin or MTT assays [7] [3].

Measuring Target Engagement (Western Blot): The most direct method to confirm DOT1L
inhibition is to measure global levels of H3K79 mono-, di-, and tri-methylation by western blot. A

dose-dependent reduction in these marks, without changes in total histone H3, indicates effective
cellular target engagement. Treatment for 72-96 hours is standard [6] [7] [3].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s543086?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39501501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11538032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10538554/
https://www.thesgc.org/chemical-probes/sgc0946
https://www.nature.com/articles/ncomms2304
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895927/
https://www.smolecule.com/products/s543086?utm_src=pdf-body
https://www.smolecule.com/products/s543086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895927/
https://www.selleckchem.com/products/sgc-0946.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10538554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895927/
https://www.selleckchem.com/products/sgc-0946.html
https://www.smolecule.com/products/s543086?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS):
These methods can verify direct binding of the inhibitor to the DOT1L protein within the cellular milieu
[8].

In Vivo Efficacy Models

Mouse Xenograft Models: In an ovarian orthotopic xenograft model, SGC0946 demonstrated

significant inhibition of tumor progression [3]. A typical formulation involves dissolving the compound
in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to create a clear

solution for intraperitoneal administration [3].

Future Research and Development Directions

The research suggests several promising future paths:

Combination Therapies: The strong synergy with EZH2 inhibition in neuroblastoma provides a
paradigm for rational epigenetic drug combinations that can be explored in other cancers [4] [5].

Overcoming Chemoresistance: The role of DOT1L in ERα-positive, chemotherapy-resistant ovarian
cancers highlights its potential as a target in treatment-resistant disease [7].

Targeting DOT1L Mutations: Novel DOT1L inhibitors are being developed against specific gain-of-
function mutations (e.g., R231Q) in cancers like lung cancer, indicating a direction for personalized

medicine [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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